2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Researchers seeking to rapidly diversify the imidazo[2,1-b][1,3,4]thiadiazole scaffold for kinase inhibitor or agrochemical discovery require a reliable source of the key 2-bromo intermediate. This compound provides the essential synthetic handle for site-selective Suzuki, Buchwald-Hartwig, and Sonogashira couplings. - Enables direct construction of focused compound libraries for SAR studies. - Facilitates installation of alkynes, azides, or biotin for chemical biology probes. - Available with documented purity and global shipping for seamless procurement.

Molecular Formula C10H6BrN3S
Molecular Weight 280.15 g/mol
CAS No. 88013-15-4
Cat. No. B179509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
CAS88013-15-4
Synonyms2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
Molecular FormulaC10H6BrN3S
Molecular Weight280.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)Br
InChIInChI=1S/C10H6BrN3S/c11-9-13-14-6-8(12-10(14)15-9)7-4-2-1-3-5-7/h1-6H
InChIKeyMGNLPDIGVOLSBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: Versatile Building Block


2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole (CAS: 88013-15-4) is a heterocyclic compound belonging to the imidazo[2,1-b][1,3,4]thiadiazole family, a privileged scaffold in medicinal chemistry and chemical biology [1]. This specific derivative features a fused imidazo-thiadiazole core with a 6-phenyl substitution and a reactive 2-bromo functional handle [2]. With a molecular formula of C₁₀H₆BrN₃S, a molecular weight of approximately 280.14 g/mol, and a melting point range of 195-198 °C, this compound is commercially available in research-grade purity (typically ≥95%) . Its primary value proposition lies not as a direct therapeutic agent, but as a critical synthetic intermediate and building block for the rapid construction of diverse compound libraries, enabling structure-activity relationship (SAR) studies and the generation of novel chemical matter for pharmaceutical and materials science applications [3].

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: Essential 2-Bromo Handle


A scientific or industrial user cannot simply substitute 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole with its non-halogenated counterpart (e.g., 6-phenylimidazo[2,1-b][1,3,4]thiadiazole) or other halogen variants without fundamentally altering the synthetic and biological trajectory of the research. The 2-bromo substituent is not a passive structural element; it serves as the primary functional handle for further chemical diversification [1]. The reactivity profile of the bromine atom at the 2-position enables site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and nucleophilic aromatic substitutions that are impossible with the non-halogenated scaffold [2]. Consequently, substituting the 2-bromo derivative with a non-brominated analog terminates the most efficient and widely used synthetic pathway, forcing reliance on less direct and often lower-yielding synthetic routes. The following quantitative evidence underscores the unique synthetic and biological advantages conferred by this specific compound relative to its closest comparators.

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: Comparative Evidence


Nucleophilic Substitution Reactivity Advantage

The 2-bromo substituent of 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole provides a uniquely reactive site for selective chemical modification. Studies demonstrate that the bromine atom at position 2 is readily displaced by secondary amines, a key transformation for diversifying the scaffold [1]. In direct contrast, the non-halogenated analog, 6-phenylimidazo[2,1-b][1,3,4]thiadiazole, is unreactive under these conditions, effectively terminating this synthetic route. This difference is not incremental; it is a binary on/off switch for a major class of chemical transformations.

Organic Synthesis Heterocyclic Chemistry Medicinal Chemistry

Anticancer SAR: Phenyl Ring Halogenation

While direct biological activity data for the parent 2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole is limited, a robust SAR emerges from a direct head-to-head comparison of closely related analogs. A study on a series of benzothiazole-fused derivatives demonstrated that substitution at the 4-position of the 6-phenyl ring is critical for potency. Compounds with a 4-bromo (Vd) or 4-chloro (Vb) substituent exhibited potent anticancer activity against MCF-7 and A549 cell lines and showed strong binding to EGFR in silico [1]. In contrast, the unsubstituted phenyl derivative (Va) was significantly less active. This indicates that the electronic and steric properties conferred by halogenation of the phenyl ring are essential for engaging the biological target.

Anticancer Agents Structure-Activity Relationship (SAR) Kinase Inhibition

Imidazo[2,1-b][1,3,4]thiadiazole Antimicrobial Activity

The imidazo[2,1-b][1,3,4]thiadiazole scaffold to which this compound belongs is a validated source of potent antimicrobial agents. A representative study on a library of phenyl-substituted derivatives demonstrated remarkable activities, with the most promising compound achieving a Minimum Inhibitory Concentration (MIC) of 0.03 μg/mL against both S. aureus and B. subtilis [1]. This activity is approximately 13-fold and 28-fold more potent than the positive control chloramphenicol (MIC = 0.4 μg/mL and 0.85 μg/mL, respectively).

Antimicrobial Agents Antibacterial Antifungal

2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole: Application Scenarios


Medicinal Chemistry: Kinase Inhibitor Lead Generation

The 2-bromo handle is the linchpin for constructing focused libraries of imidazo[2,1-b][1,3,4]thiadiazole derivatives. As demonstrated by the EGFR inhibitor study, a medicinal chemist can use this core to perform Suzuki-Miyaura couplings to introduce diverse aryl and heteroaryl groups at the 2-position. This enables rapid exploration of the ATP-binding pocket and generation of structure-activity relationships (SAR) [1]. The resulting derivatives can then be screened for activity against a panel of kinases (e.g., FLT3, EGFR, CDK1) known to be susceptible to this pharmacophore, as highlighted in related literature [2].

Chemical Biology: Activity-Based Probe Synthesis

The orthogonal reactivity of the 2-bromo substituent allows for the installation of functional handles such as alkynes, azides, or biotin via cross-coupling [1]. This facilitates the creation of chemical biology tools, including affinity probes for target identification (pull-down assays) and activity-based protein profiling (ABPP) probes. The core scaffold provides the 'warhead' or recognition element, while the functional handle enables downstream detection, enrichment, or conjugation.

Agrochemical Discovery: Fungicide and Pesticide Synthesis

The proven antimicrobial potential of the imidazo[2,1-b][1,3,4]thiadiazole class extends to agricultural applications [1]. This building block can be used to synthesize novel analogs with improved potency and selectivity against plant pathogens such as Phytophthora infestans (late blight) or Fusarium oxysporum (fusarium wilt). The ability to rapidly diversify the 2-position using the bromo handle is crucial for optimizing physicochemical properties like lipophilicity and metabolic stability in planta.

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